2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H18N4O5S2 and its molecular weight is 470.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit potent anticancer activity. Compounds synthesized from similar structures were found to be nearly as active as doxorubicin in inhibiting the growth of human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Applications
Several derivatives of thieno[3,2-d]pyrimidine, similar in structure to the compound , have shown promising antimicrobial and antifungal activities. For instance, certain derivatives were effective against various pathogenic microorganisms and exhibited strong aphidicidal activities (Bakhite et al., 2014); (Debnath & Ganguly, 2015).
Synthetic Methods and Intermediates
Research has been conducted on synthesizing various compounds from pyrimidine derivatives, which are closely related to the compound . These methods contribute to the development of new chemical structures with potential pharmaceutical applications (Jadhav et al., 2022).
Anti-Inflammatory and Analgesic Properties
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds from this category have shown significant results in these areas, highlighting their potential for development into therapeutic agents (Abu‐Hashem et al., 2020).
Antidiabetic Potential
Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antidiabetic properties. This indicates the potential utility of these compounds in the treatment and management of diabetes (Lalpara et al., 2021).
Enzyme Inhibition
Certain derivatives have been studied for their ability to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, suggesting their potential application in medicinal chemistry (Gangjee et al., 2008).
Mechanism of Action
Mode of Action
Similar compounds have shown to inhibit the kinase activity of their targets . This inhibition can lead to changes in cell morphology and migration .
Result of Action
Similar compounds have shown to induce apoptosis in certain cell lines and reduce the phosphorylation level of ROCK downstream signaling proteins .
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S2/c1-30-16-4-2-3-15(11-16)24-20(27)19-17(9-10-31-19)23-21(24)32-12-18(26)22-13-5-7-14(8-6-13)25(28)29/h2-8,11H,9-10,12H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTLMXCHDQVLCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.